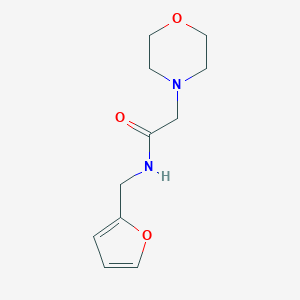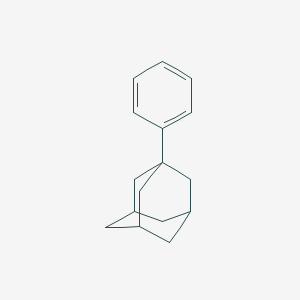![molecular formula C22H26N2O5S2 B241844 1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (referred to as compound X) is a synthetic compound that has gained significant attention in scientific research. It is a member of the imidazole family and has been shown to have potential therapeutic applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. By inhibiting the activity of COX-2, compound X can reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects
Compound X has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress in the brain, leading to improvements in cognitive function and memory. Additionally, it has been shown to have potential cardioprotective effects, reducing the risk of heart disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of compound X is its unique chemical structure and properties, which make it a potential candidate for the development of new therapeutics. Additionally, it has been shown to have low toxicity and side effects in animal models, making it a safe candidate for further study. However, one of the main limitations of compound X is its limited solubility in water, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are numerous future directions for the study of compound X. One potential direction is the development of new therapeutics based on its chemical structure and properties. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal dosage and administration of compound X in clinical settings.
Synthesemethoden
Compound X can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of thieno[3,4-d]imidazole as the starting material, followed by the addition of 3-phenoxypropyl thiol and 3,4-dimethoxyphenyl boronic acid. The reaction is then catalyzed by a palladium catalyst, leading to the formation of compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been shown to have potential antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
Molekularformel |
C22H26N2O5S2 |
|---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-2-(3-phenoxypropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C22H26N2O5S2/c1-27-20-10-9-16(13-21(20)28-2)24-19-15-31(25,26)14-18(19)23-22(24)30-12-6-11-29-17-7-4-3-5-8-17/h3-5,7-10,13,18-19H,6,11-12,14-15H2,1-2H3 |
InChI-Schlüssel |
JUDFPNLSDLIKJS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCOC4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCOC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)
![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide](/img/structure/B241794.png)
